molecular formula C16H18N2O3S B5732747 N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Número de catálogo B5732747
Peso molecular: 318.4 g/mol
Clave InChI: IZZASUPBVJAFIV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as EPAG, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of sulfonylureas, which are known for their ability to lower blood glucose levels in patients with type 2 diabetes. In

Mecanismo De Acción

N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide exerts its hypoglycemic effect by binding to the sulfonylurea receptor 1 (SUR1) on pancreatic beta cells. This binding leads to the closure of ATP-sensitive potassium channels, which results in the depolarization of the cell membrane and the subsequent release of insulin. N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which improves insulin sensitivity in peripheral tissues.
Biochemical and physiological effects:
N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a range of biochemical and physiological effects. In addition to its hypoglycemic effect, N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to improve lipid metabolism by reducing triglyceride levels and increasing high-density lipoprotein cholesterol levels. N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields with high purity. Additionally, N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied in vitro and in vivo, which provides a wealth of data for researchers to draw upon. However, N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has some limitations for lab experiments. It is a potent hypoglycemic agent, which can make it difficult to study its effects in vivo without causing hypoglycemia. Additionally, N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has not been extensively studied in humans, which limits its potential clinical applications.

Direcciones Futuras

There are several future directions for the study of N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of research is the development of N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide analogs with improved pharmacokinetic and pharmacodynamic profiles. Additionally, there is a need for further studies to elucidate the molecular mechanisms underlying the hypoglycemic and anti-inflammatory effects of N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide. Furthermore, the potential clinical applications of N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide in the treatment of type 2 diabetes and other metabolic disorders should be explored in more detail. Finally, the safety and efficacy of N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide in humans should be evaluated in clinical trials.
Conclusion:
In conclusion, N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a promising compound that has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide as a therapeutic agent.

Métodos De Síntesis

The synthesis of N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves the reaction of 4-ethylphenyl isocyanate with phenylsulfonyl chloride in the presence of triethylamine. The resulting product is then treated with glycine to form N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide. This method has been optimized to produce high yields of N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide with high purity.

Aplicaciones Científicas De Investigación

N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied extensively for its potential therapeutic applications in the treatment of type 2 diabetes. It has been shown to have a potent hypoglycemic effect by stimulating insulin secretion from pancreatic beta cells. Additionally, N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to improve insulin sensitivity in peripheral tissues such as muscle and liver.

Propiedades

IUPAC Name

2-[N-(benzenesulfonyl)-4-ethylanilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-2-13-8-10-14(11-9-13)18(12-16(17)19)22(20,21)15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZASUPBVJAFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC(=O)N)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.